molecular formula C14H11FO3 B096476 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone CAS No. 15485-70-8

1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone

Cat. No.: B096476
CAS No.: 15485-70-8
M. Wt: 246.23 g/mol
InChI Key: CXBCJNQNUZOTQH-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : Novel compounds synthesized from 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone have been evaluated for their antimicrobial activity. For instance, 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones displayed antimicrobial properties after being synthesized from this compound (Nagamani et al., 2018).

  • Synthesis of Chalcone Derivatives : This compound has been used in the synthesis of chalcone derivatives, such as 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which have potential applications in various fields including pharmaceuticals (Jarag et al., 2011).

  • Synthesis of Heterocyclic Compounds : The compound has been involved in the synthesis of various heterocyclic compounds. For instance, it was used in the preparation of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, leading to the production of isoflavones and other heterocyclic compounds (Moskvina et al., 2015).

  • Exploring Molecular Structures : The molecular structure of various derivatives of this compound has been investigated, providing insights into their chemical properties and potential applications in areas like nonlinear optics and drug design (Mary et al., 2015).

  • Photochemical Studies : The compound and its derivatives have been subject to photochemical studies to understand their behavior under light exposure, which can be crucial for applications in fields like phototherapy and photodynamic therapy (Fu et al., 1998).

  • Synthesis of Schiff Bases : It has been used in the synthesis of novel Schiff bases, which are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry (Puthran et al., 2019).

  • Synthesis of Fluorescent Probes : The compound has been used in the synthesis of fluorescent probes for detecting specific biological molecules or ions. These probes have applications in biological imaging and diagnostics (Fang et al., 2019).

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBCJNQNUZOTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366275
Record name 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-70-8
Record name 2-(4-Fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15485-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-DIHYDROXYPHENYL)-2-(4-FLUOROPHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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